molecular formula C13H18O B1266572 alpha-Cyclopropyl-4-isopropylbenzyl alcohol CAS No. 75024-29-2

alpha-Cyclopropyl-4-isopropylbenzyl alcohol

Cat. No.: B1266572
CAS No.: 75024-29-2
M. Wt: 190.28 g/mol
InChI Key: HNDQBKBGKHSREF-UHFFFAOYSA-N
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Description

alpha-Cyclopropyl-4-isopropylbenzyl alcohol (CAS: 75024-29-2) is a substituted benzyl alcohol derivative characterized by a cyclopropyl group at the alpha position and an isopropyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol . This compound is structurally distinct due to the steric and electronic effects imparted by the cyclopropyl and isopropyl groups, which influence its physical properties and reactivity.

Properties

IUPAC Name

cyclopropyl-(4-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBKBGKHSREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250288
Record name α-Cyclopropyl-4-(1-methylethyl)benzenemethanol
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75024-29-2
Record name α-Cyclopropyl-4-(1-methylethyl)benzenemethanol
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Record name alpha-Cyclopropyl-4-isopropylbenzyl alcohol
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Record name NSC163152
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Record name α-Cyclopropyl-4-(1-methylethyl)benzenemethanol
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Record name α-cyclopropyl-4-isopropylbenzyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyclopropyl-4-isopropylbenzyl alcohol can be synthesized through a diazotization reaction. The process involves the reaction of alpha-cyclopropyltoluene with sodium nitrite to form the corresponding diazonium compound. This intermediate is then reacted with isopropyl borate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale diazotization and subsequent reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl isopropylbenzyl derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopropyl isopropylbenzaldehyde or cyclopropyl isopropylbenzyl ketone.

    Reduction: Formation of cyclopropyl isopropylbenzyl derivatives.

    Substitution: Formation of various substituted benzyl compounds.

Scientific Research Applications

Alpha-Cyclopropyl-4-isopropylbenzyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Cyclopropyl-4-isopropylbenzyl alcohol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with alpha-cyclopropyl-4-isopropylbenzyl alcohol, differing primarily in substituent groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 75024-29-2 C₁₃H₁₈O 190.28 Cyclopropyl (alpha), isopropyl (para) Data limited; inferred stability from cyclopropane ring
4-Isopropylbenzyl alcohol Referenced as CUMINYALCOHOL C₁₀H₁₄O 150.22 Isopropyl (para) Simpler structure; lacks cyclopropyl group
alpha-Cyclopropyl-4-fluorobenzyl alcohol 827-88-3 C₁₀H₁₁FO 166.20 Cyclopropyl (alpha), fluorine (para) Boiling point: 250.8°C; density: 1.13 g/cm³; pKa: 14.22
4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol 427-53-2 C₁₆H₁₄F₂O 260.28 Cyclopropyl, dual fluorine substituents Boiling point: 365.6°C; density: 1.292 g/cm³; pKa: 13.34

Key Differences in Physicochemical Properties

Molecular Weight and Complexity: The addition of a cyclopropyl group increases molecular weight compared to simpler analogs like 4-isopropylbenzyl alcohol (190.28 vs. 150.22 g/mol). Fluorinated derivatives (e.g., CAS 427-53-2) exhibit even higher molecular weights due to fluorine atoms .

Boiling Point and Stability :

  • Fluorinated derivatives exhibit elevated boiling points (e.g., 365.6°C for CAS 427-53-2 vs. 250.8°C for CAS 827-88-3), attributed to increased molecular polarity and intermolecular forces .
  • The isopropyl group in the target compound may enhance volatility compared to bulkier analogs like CAS 427-53-2, though experimental data are lacking.

Acidity (pKa) :

  • The pKa of alpha-cyclopropyl-4-fluorobenzyl alcohol (14.22) suggests moderate acidity, slightly lower than the fluorinated dual-substituent analog (13.34) due to electron-withdrawing fluorine effects .

Research and Application Insights

  • Synthetic Utility : The cyclopropane ring in alpha-cyclopropyl-substituted benzyl alcohols is valuable in medicinal chemistry for modulating drug metabolism and bioavailability .
  • Comparative Reactivity: Fluorinated derivatives (e.g., CAS 827-88-3) may exhibit enhanced electrophilic substitution reactivity compared to non-fluorinated analogs due to fluorine's electron-withdrawing effects .

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